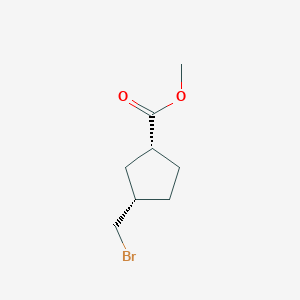

methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate

Description

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a bromomethyl (-CH₂Br) substituent at the 3-position and a methyl ester (-COOCH₃) at the 1-position. The (1R,3S) stereochemistry imparts distinct spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical development . Its bromomethyl group serves as a reactive handle for further functionalization, such as nucleophilic substitutions or cross-coupling reactions. The compound is cataloged as a building block in organic synthesis, emphasizing its utility in constructing complex molecules .

Properties

IUPAC Name |

methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCDRLMUQNCVTP-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate typically involves the bromination of a suitable precursor, such as methyl cyclopentane-1-carboxylate. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to a carboxylic acid or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate or other substituted derivatives.

Reduction: Formation of methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate.

Oxidation: Formation of methyl (1R,3S)-3-(carboxymethyl)cyclopentane-1-carboxylate.

Scientific Research Applications

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the bromomethyl group is transformed into a carboxylic acid or other functional groups through the addition of oxygen atoms.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs differ in substituent type, stereochemistry, and ring systems (Table 1).

Table 1: Structural Comparison of Cyclopentane and Bicyclic Carboxylate Derivatives

Physicochemical Properties

- Lipophilicity: The bromomethyl group in the target compound enhances lipophilicity (LogP ~2.1 estimated) compared to the polar -NHBoc group in ’s analog (LogP ~1.3). The difluoromethylenyl (-CF₂) group further increases electronegativity, reducing solubility in nonpolar solvents .

- Reactivity : Bromomethyl allows for SN2 reactions, while the tert-Boc group requires acidic deprotection to liberate the amine . The bicyclic systems (e.g., ) exhibit restricted rotation, influencing stereochemical outcomes in catalysis .

Biological Activity

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate is an organic compound with a molecular formula of . It features a bromomethyl group attached to a cyclopentane ring, which contributes to its unique chemical reactivity and potential biological activities. This article reviews the compound's biological activity, synthetic applications, and interactions with biomolecules.

Chemical Structure and Properties

The compound is characterized by its specific stereochemistry at the 1 and 3 positions of the cyclopentane ring. This stereochemical arrangement influences its reactivity and biological properties. The presence of the bromomethyl group enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Medicinal Chemistry

This compound has been investigated primarily for its role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance the biological activity of derived compounds. Notably, it has been used in the preparation of amino acid derivatives, which are essential in drug development targeting specific enzymes or receptors.

Enzyme Interaction Studies

The compound has shown promise in biochemical assays aimed at studying enzyme kinetics and inhibition. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing for the formation of new bonds with nucleophiles. This property is crucial for understanding how modifications to the compound can affect its binding affinities and reactivity profiles in biological systems.

The mechanism of action for this compound involves several types of chemical reactions:

- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.

- Reduction Reactions : The ester group can be converted to an alcohol through hydride transfer.

- Oxidation Reactions : The bromomethyl group may be transformed into various functional groups, including carboxylic acids .

These reactions underline the compound's versatility in synthetic chemistry and its potential therapeutic applications.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 3-bromocyclopentanecarboxylate | 0.94 | |

| Methyl 3-(bromomethyl)cyclobutanecarboxylate | 0.94 | |

| 5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid | 0.92 |

This table illustrates how closely related compounds may exhibit different biological activities based on structural variations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves stereoselective cyclization or functionalization of cyclopentane precursors. For example, bromination of a pre-formed cyclopentane scaffold (e.g., via allylic bromination) or asymmetric cycloaddition using chiral auxiliaries to establish the (1R,3S) configuration. Key steps include:

- Chiral induction : Use of chiral catalysts (e.g., Rhodium complexes) or enantiopure starting materials to control stereochemistry .

- Bromination : Allylic or radical bromination under controlled conditions (e.g., NBS in CCl₄ with light) to introduce the bromomethyl group .

- Esterification : Methyl ester formation via acid-catalyzed methanolysis of a carboxylic acid intermediate .

Q. How can researchers verify the stereochemical purity of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY spectra to confirm spatial arrangement of substituents .

- Polarimetry : Compare optical rotation values with literature data for the (1R,3S) configuration .

Q. What are the optimal storage conditions to maintain the stability of this brominated cyclopentane derivative?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent light-induced degradation of the bromomethyl group .

- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the ester moiety .

- Solvent : Dissolve in anhydrous dichloromethane or THF for long-term storage; avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms dominate substitution at the bromomethyl group, and how can selectivity be tuned for synthetic applications?

- Methodological Answer :

- SN2 Mechanisms : Nucleophilic substitution (e.g., with NaN₃ or amines) proceeds via backside attack, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .

- Transition-Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables C–C bond formation, with selectivity influenced by ligand choice (e.g., Pd(PPh₃)₄ for aryl boronic acids) .

- Radical Pathways : Under UV light, the bromomethyl group participates in atom-transfer radical additions (ATRA) with alkenes .

Q. How can researchers resolve contradictory spectral data (e.g., NMR or HRMS) for this compound?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton/carbon signals. For example, distinguish between diastereotopic protons in the cyclopentane ring .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+Na]⁺ values with theoretical masses (e.g., 207.067 g/mol for C₇H₁₁BrO₂) to confirm molecular formula .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in hexane/ethyl acetate and solving the structure .

Q. What strategies are effective for incorporating this compound into enantioselective drug discovery pipelines?

- Methodological Answer :

- Fragment-Based Screening : Use the cyclopentane core as a rigid scaffold in fragment libraries. Assess binding to target proteins (e.g., kinases) via SPR or ITC .

- Prodrug Design : Hydrolyze the methyl ester in vivo to generate a carboxylic acid, enhancing solubility for biological assays .

- Structure-Activity Relationship (SAR) : Systematically modify the bromomethyl group (e.g., replace with –CH₂OH or –CH₂NH₂) and evaluate cytotoxicity or enzyme inhibition .

Q. How can computational methods predict the reactivity of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Optimize transition states for substitution reactions (e.g., Gibbs free energy barriers for SN2 vs. SN1 pathways) using Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation shells in DMSO vs. THF) .

- Docking Studies : Predict interactions with biological targets (e.g., docking into the active site of cytochrome P450 enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.